Calcium 3-methyl-2-oxopentanoate
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Overview
Description
This compound is characterized by its molecular formula C12H18CaO6 and a molecular weight of 298.35 g/mol . It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Scientific Research Applications
Calcium 3-methyl-2-oxopentanoate is widely used in scientific research due to its versatility :
Chemistry: It serves as a reagent in various chemical reactions and as a buffer in analytical chemistry.
Biology: The compound is used in studies involving calcium ion transport and signaling.
Industry: It is employed as a stabilizer and in the production of specialized materials.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Calcium 3-methyl-2-oxopentanoate is the cell membrane . It acts as a calcium ionophore , facilitating the passage of calcium ions across cell membranes .
Mode of Action
This compound interacts with its targets by binding to calcium ions . This binding actively promotes the movement of calcium ions across the cell membrane, altering the calcium ion concentration within the cell .
Biochemical Pathways
This compound is involved in the biosynthesis of branched-chain amino acids (BCAAs) . The compound is a product of the first three steps in the two parallel pathways towards Valine (Val) and Leucine (Leu) or Isoleucine (Ile), resulting in the generation of 3-methyl-2-oxopentanoate . This compound can either be converted into Val or used for the synthesis of Leu .
Pharmacokinetics
As a calcium ionophore, it is expected to influence the distribution of calcium ions within the cell, which could impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the alteration of calcium ion concentrations within the cell . By promoting the movement of calcium ions across the cell membrane, it can influence various cellular processes that are regulated by calcium ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of calcium 3-methyl-2-oxopentanoate typically involves the reaction of 3-methyl-2-oxopentanoic acid with calcium hydroxide or calcium chloride. One common method includes the following steps :
- Diethyl oxalate is added to an alcoholic solution of sodium alkoxide.
- 2-methyl butyraldehyde is then added, followed by stirring and maintaining the temperature.
- An alkali solution is added, and the mixture is heated.
- After the reaction is complete, the mixture is acidified, extracted, and water is added to the extract.
- The pH is adjusted with an alkali solution, and an aqueous solution of calcium chloride is added to precipitate the calcium salt.
- The crude product is refined using a mixed solvent of purified water and an organic solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be efficient, with high yield and purity, while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Calcium 3-methyl-2-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Comparison with Similar Compounds
Calcium 3-methyl-2-oxopentanoate can be compared with other similar compounds, such as:
- Calcium 3-methyl-2-oxovalerate
- Calcium 2-oxopentanoate
- Calcium 3-methyl-2-oxobutanoate
Uniqueness: What sets this compound apart is its specific structure and the resulting chemical properties. Its ability to act as a calcium ionophore makes it particularly valuable in studies involving calcium ion transport and signaling .
Properties
CAS No. |
66872-75-1 |
---|---|
Molecular Formula |
C6H10CaO3 |
Molecular Weight |
170.22 g/mol |
IUPAC Name |
calcium;3-methyl-2-oxopentanoate |
InChI |
InChI=1S/C6H10O3.Ca/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9); |
InChI Key |
PJSMJIFOGLEATM-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)C(=O)[O-].CCC(C)C(=O)C(=O)[O-].[Ca+2] |
Canonical SMILES |
CCC(C)C(=O)C(=O)O.[Ca] |
66872-75-1 | |
Origin of Product |
United States |
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